molecular formula C15H16N4O7S B12880037 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one

Cat. No.: B12880037
M. Wt: 396.4 g/mol
InChI Key: VENDYYQCIIRVJJ-ICGCDAGXSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a nitrophenyl group and a dihydroxy oxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the nitrophenyl group and the dihydroxy oxolan moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrophenyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials, including polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one
  • **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-methylphenyl)sulfanylamino]pyrimidin-2-one
  • **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-chlorophenyl)sulfanylamino]pyrimidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N4O7S

Molecular Weight

396.4 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one

InChI

InChI=1S/C15H16N4O7S/c20-7-9-12(21)13(22)14(26-9)18-6-5-11(16-15(18)23)17-27-10-4-2-1-3-8(10)19(24)25/h1-6,9,12-14,20-22H,7H2,(H,16,17,23)/t9-,12-,13-,14-/m1/s1

InChI Key

VENDYYQCIIRVJJ-ICGCDAGXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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